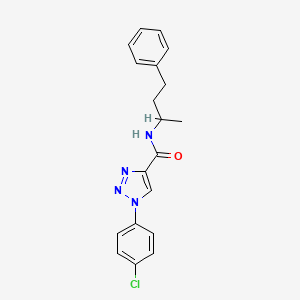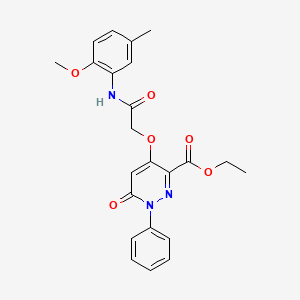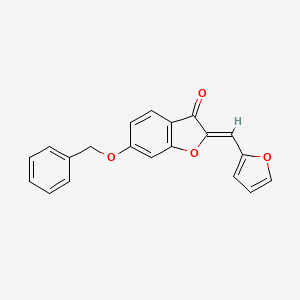![molecular formula C10H11NO4 B2775958 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 70857-08-8](/img/structure/B2775958.png)
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and an oxoethyl group attached to the amino group on the benzene ring
Wirkmechanismus
Target of Action
It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with various proteins or enzymes in the body.
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, potentially altering their function.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.6 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties.
Result of Action
Some synthesized compounds that are structurally similar have shown significant cytotoxic effects .
Biochemische Analyse
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid typically involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows :
N-Alkylation Reaction: The reaction of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated is carried out using Steglich method and Achamlale’s procedure. Sodium azide is used to react with methyl α-bromo glycinate to form the azide derivative.
Reaction Conditions: The reaction is typically conducted in the presence of a base and a solvent, such as dimethylformamide (DMF), at a controlled temperature.
Product Isolation: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be compared with other similar compounds, such as:
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride: This compound has a similar structure but differs in the presence of a methyl ester group.
2-Fluoro-4-[(2-methoxy-1,1-dimethyl-2-oxoethyl)amino]benzoic acid methyl ester: This compound contains a fluorine atom and a methyl ester group, making it distinct from this compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[(2-methoxy-2-oxoethyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVUJOLENLODRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2775875.png)
![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)

![1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea](/img/structure/B2775882.png)
![6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2775883.png)

![(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2775886.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)



